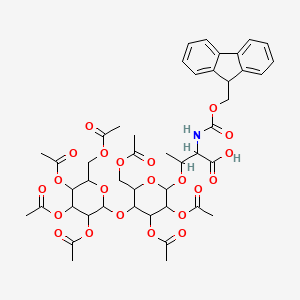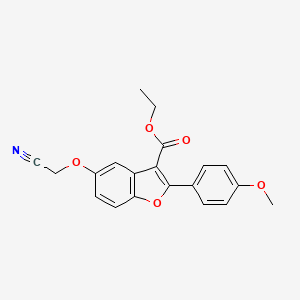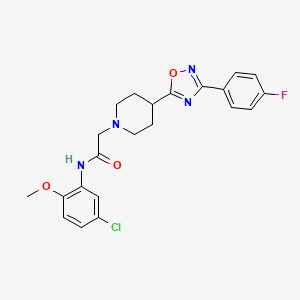
Fmoc-Thr(beta-D-Lac(Ac)7)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-Thr(beta-D-Lac(Ac)7)-OH” is a chemical compound with the molecular formula C45H53NO22 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “Fmoc-Thr(beta-D-Lac(Ac)7)-OH” is represented by the formula C45H53NO22 . The molecular weight of this compound is 959.91 .Physical And Chemical Properties Analysis
“Fmoc-Thr(beta-D-Lac(Ac)7)-OH” has a molecular weight of 959.91 . For long-term storage, it is recommended to store the compound at -20°C .Wissenschaftliche Forschungsanwendungen
Diversity-Oriented Syntheses of Peptide Mimics
A study by Geranurimi and Lubell (2018) highlights the synthesis of α-N-(Fmoc)Amino-γ-lactam dipeptides, showcasing a diversity-oriented approach. These compounds, including variations like Cys, Ser, Thr, Dap, Dab, and His residues, feature constrained backbone and side chain conformations. This method demonstrates the potential for creating stereochemically pure dipeptide mimics, facilitating the exploration of structural diversity in peptide-based research (Azade Geranurimi & W. Lubell, 2018).
Self-Assembling Peptides for Biomaterials
The self-assembly of ester-containing peptides into nanostructures, as demonstrated by Eckes et al. (2014), provides insights into designing soft biomaterials. The study focuses on a fluorenylmethoxycarbonyl (Fmoc)-conjugated alanine-lactic acid sequence, which forms gels in water without the need for β-sheet-like hydrogen bonding, previously thought crucial for Fmoc-conjugated peptides' self-assembly. This research broadens the understanding of peptide self-assembly, offering new avenues for developing degradable materials with potential biomedical applications (Kevin M. Eckes et al., 2014).
Solid-Phase Synthesis Techniques
Research by Valerio, Bray, and Stewart (2009) introduces a modular approach for synthesizing diverse organic molecules using N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid (Fmoc-D-Dpr(Alloc)-OH) as a scaffold. This technique, employing the Multipin approach, facilitates the rapid preparation of model acyl trimers, showcasing the adaptability of solid-phase synthesis for generating complex peptide structures with varied functional groups (R. Valerio, A. M. Bray, & K. Stewart, 2009).
Innovative Peptide Ligation Strategies
Botti et al. (2004) present a novel strategy for generating thioester peptides compatible with Fmoc chemistry, involving an O to S acyl shift during ligation. This method opens up new possibilities for peptide ligation, enabling the creation of products with native amide bonds at the ligation site, thereby enhancing the versatility of peptide synthesis techniques (P. Botti, M. Villain, S. Manganiello, & H. Gaertner, 2004).
Synthesis of Peptidomimetics
The work by Busnel et al. (2005) on the solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids illustrates a comprehensive approach to synthesizing biologically active histone H4 sequence mimetics. This research contributes to the development of peptidomimetics with potential therapeutic applications, highlighting the utility of Fmoc chemistry in the creation of complex and functionally diverse peptides (Olivier Busnel et al., 2005).
Eigenschaften
IUPAC Name |
3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53NO22/c1-20(35(42(54)55)46-45(56)59-17-32-30-15-11-9-13-28(30)29-14-10-12-16-31(29)32)60-43-40(64-26(7)52)39(63-25(6)51)37(34(66-43)19-58-22(3)48)68-44-41(65-27(8)53)38(62-24(5)50)36(61-23(4)49)33(67-44)18-57-21(2)47/h9-16,20,32-41,43-44H,17-19H2,1-8H3,(H,46,56)(H,54,55) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZHUQIGVVXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53NO22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Thr(beta-D-Lac(Ac)7)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2662715.png)
![2-2-[1,3-phenylenebis(oxy)]bis[5-nitro-(9CI)-Pyridine](/img/structure/B2662716.png)
![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-chlorophenyl)butanamide](/img/structure/B2662717.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2662720.png)
![2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B2662721.png)

![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,5-dimethylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2662725.png)

![2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2662728.png)
![2,4-Dimethylbenzo[H]quinolin-10-OL](/img/structure/B2662729.png)
![2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2662730.png)
![N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2662733.png)

